1-(3-Bromo-4-methoxyphenethyl)azetidine
Description
Contextual Significance of Azetidine (B1206935) Core Structures in Chemical Biology and Organic Synthesis
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a significant structural motif in the fields of chemical biology and organic synthesis. nih.govresearchgate.netsigmaaldrich.com Its importance stems from a combination of its inherent ring strain and its ability to introduce conformational rigidity into larger molecules. sigmaaldrich.combldpharm.com This ring strain, while making the molecule reactive and thus a versatile synthetic intermediate, is not so high as to make the compound unstable under normal conditions. sigmaaldrich.com
In medicinal chemistry, the azetidine scaffold is considered a "privileged" structure, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net The incorporation of an azetidine ring can have a profound impact on the physicochemical properties of a drug molecule, including its solubility, lipophilicity, and metabolic stability. phasetransfercatalysis.com Consequently, azetidine derivatives are found in a number of approved drugs and are the subject of ongoing research in drug discovery. phasetransfercatalysis.comnih.gov For instance, azetidines are components of drugs developed for neurological conditions such as Parkinson's disease and Tourette's syndrome. nih.gov
From a synthetic standpoint, the azetidine ring is a valuable building block. Its strained nature can be harnessed to drive reactions, allowing for the construction of more complex molecular architectures. sigmaaldrich.com A variety of synthetic methods have been developed to access functionalized azetidines, including intramolecular cyclizations and ring expansions of smaller heterocycles. smolecule.com The development of new and efficient routes to substituted azetidines continues to be an active area of research in organic chemistry. smolecule.com
Overview of the 1-(3-Bromo-4-methoxyphenethyl)azetidine Chemical Entity within Contemporary Research Landscapes
This compound is a chemical compound that combines the aforementioned azetidine ring with a substituted phenethyl group. Specifically, the phenethyl portion of the molecule is functionalized with a bromine atom at the 3-position and a methoxy (B1213986) group at the 4-position of the phenyl ring. The presence of these particular functional groups suggests potential areas of research interest.
The 3-bromo-4-methoxyphenyl moiety is a common feature in a number of pharmacologically active compounds. The bromine atom can act as a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a library of related compounds for structure-activity relationship studies. The methoxy group can influence the electronic properties of the phenyl ring and may play a role in how the molecule interacts with biological targets.
While specific research focused solely on this compound is not widely documented in publicly available literature, its constituent parts suggest its potential as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry. Chemical suppliers list this compound, indicating its availability for research purposes.
Below is a data table of the basic properties of this compound and its immediate precursor.
| Chemical Property | This compound | 3-Bromo-4-methoxyphenethylamine |
| Molecular Formula | C12H16BrNO | C9H12BrNO |
| Molecular Weight | 270.16 g/mol | 230.10 g/mol |
| CAS Number | Not available | 159465-27-7 |
Scope and Research Objectives for Academic Investigation
Given the structural features of this compound, several avenues of academic investigation could be pursued. A primary research objective would be the development and optimization of a synthetic route to this compound. A plausible approach would involve the N-alkylation of azetidine with a suitable 3-bromo-4-methoxyphenethyl halide.
A second area of investigation would be to explore the utility of this compound as a scaffold for the synthesis of novel compounds with potential biological activity. The bromine atom on the phenyl ring is a key functional handle that could be exploited in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. This would allow for the generation of a library of analogues that could be screened for activity against various biological targets.
Furthermore, the combination of the azetidine ring and the substituted phenethylamine (B48288) core suggests that this compound could be a starting point for the development of new central nervous system (CNS) active agents. Phenethylamines are a well-known class of psychoactive compounds, and the addition of the rigid azetidine ring could lead to novel pharmacological profiles. Research could focus on evaluating the affinity of derivatives of this compound for various neurotransmitter receptors and transporters.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(3-bromo-4-methoxyphenyl)ethyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-4-3-10(9-11(12)13)5-8-14-6-2-7-14/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEQWFBETNJHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 1 3 Bromo 4 Methoxyphenethyl Azetidine and Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
1D and 2D NMR for Connectivity and Proton/Carbon Environments
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, reveals the different chemical environments of the nuclei within the molecule. For 1-(3-bromo-4-methoxyphenethyl)azetidine, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group, the ethyl bridge, and the azetidine (B1206935) ring protons.
The aromatic region of the ¹H NMR spectrum would show characteristic splitting patterns for the three protons on the substituted benzene (B151609) ring. The methoxy group would appear as a sharp singlet, typically around 3.8-3.9 ppm. The protons of the ethyl bridge and the azetidine ring would appear as multiplets in the aliphatic region of the spectrum.
¹³C NMR spectroscopy provides information on the carbon skeleton. organicchemistrydata.org The number of signals corresponds to the number of unique carbon environments. Aromatic carbons resonate in the 110-160 ppm range, while the aliphatic carbons of the ethyl chain and azetidine ring appear at higher fields (lower ppm values). The methoxy carbon signal is typically found around 55-60 ppm.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the linkages within the phenethyl and azetidine moieties. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.4 | 110 - 135 |
| Aromatic C-Br | - | 112 - 118 |
| Aromatic C-O | - | 155 - 160 |
| Methoxy (-OCH₃) | ~3.8 | ~56 |
| Ethyl CH₂ (aromatic side) | ~2.8 | ~35 |
| Ethyl CH₂ (azetidine side) | ~2.7 | ~58 |
| Azetidine CH₂ (adjacent to N) | ~3.2 | ~55 |
Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY, ROESY)
While this compound itself is achiral, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for analyzing the conformation and stereochemistry of chiral analogs or conformationally complex structures. These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å.
For the title compound, NOESY could provide insights into the preferred rotational conformation of the phenethyl group relative to the azetidine ring. For chiral analogs, such as those with a substituent on the azetidine ring or the ethyl bridge, NOESY and ROESY are essential for determining relative stereochemistry by observing which substituents are on the same side of a ring or molecule.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. youtube.com In electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized and often breaks apart into smaller, characteristic fragments.
For this compound, the molecular ion peak [M]⁺ would be observed. A key fragmentation pathway for N-alkylated azetidines involves alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. Another likely fragmentation is the cleavage of the benzylic C-C bond, which would generate a substituted tropylium (B1234903) ion or benzyl (B1604629) cation. The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes). nih.gov
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z Value (for ⁷⁹Br) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 271/273 | [C₁₂H₁₆NBrO]⁺ | Molecular Ion [M]⁺ |
| 201/203 | [C₈H₈BrO]⁺ | Cleavage of the bond between the two ethyl carbons |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage leading to a stable azetidinium fragment |
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. acs.org By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of every atom, yielding definitive information on bond lengths, bond angles, and torsion angles. eurjchem.com
A crystal structure of this compound would confirm the connectivity established by NMR and MS. It would also reveal the conformation of the molecule in the crystal lattice, including the pucker of the four-membered azetidine ring and the rotational angle of the phenethyl substituent. For chiral analogs, X-ray crystallography can determine both the relative stereochemistry between multiple chiral centers and, if a suitable derivative is used, the absolute stereochemistry. nih.gov
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each type of bond (e.g., C-H, C=C, C-O, C-N) vibrates at a characteristic frequency, and absorption of IR radiation or scattering in Raman experiments at these frequencies indicates their presence. researchgate.net
For this compound, the IR spectrum would display several key absorption bands. pearson.com The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group would show a strong C-O stretching band, typically around 1250 cm⁻¹. bartleby.comchemicalbook.com Aliphatic C-H stretching from the ethyl and azetidine groups would appear just below 3000 cm⁻¹. The C-N bond of the azetidine and the C-Br bond would also have characteristic absorptions, though they may be weaker and appear in the fingerprint region (<1300 cm⁻¹).
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3010 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ether C-O-C | Asymmetric Stretch | 1230 - 1270 |
| Tertiary Amine C-N | Stretch | 1200 - 1250 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Conformation
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules. saschirality.org These methods measure the differential absorption or rotation of left- and right-circularly polarized light. aip.org
The target molecule, this compound, is achiral because it does not possess a chiral center and has a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum. researchgate.net An achiral molecule can, however, show an induced CD signal if placed in a chiral environment. synchrotron-soleil.fr
These techniques would become highly relevant for chiral analogs of this compound. If a stereocenter were introduced, for example, by adding a substituent to the azetidine ring at the 2-position, the resulting enantiomers would produce mirror-image CD and ORD spectra. The intensity of the signal would be proportional to the enantiomeric excess, making it a valuable tool for assessing enantiomeric purity. Furthermore, the shape and sign of the CD spectrum can often be correlated with the absolute configuration and conformational preferences of the molecule. nih.gov
Chemical Reactivity and Derivatization Studies of 1 3 Bromo 4 Methoxyphenethyl Azetidine
Azetidine (B1206935) Ring Reactivity
The four-membered azetidine ring is characterized by significant ring strain, which is a driving force for many of its characteristic reactions. nih.gov While more stable than the highly reactive three-membered aziridines, azetidines are susceptible to reactions that relieve this strain. nih.gov
Ring Opening Reactions (e.g., Acid-Mediated, Strain-Release)
The azetidine ring can undergo opening reactions under various conditions, notably in the presence of acids or through strain-release driven processes.
Acid-Mediated Ring Opening: Protonation of the azetidine nitrogen increases the ring strain and activates the C-N bonds towards nucleophilic attack, leading to ring opening. nih.gov For N-substituted azetidines, acid-mediated intramolecular ring-opening decomposition has been observed, where a pendant functional group can act as an internal nucleophile. nih.govnih.gov In the case of 1-(3-Bromo-4-methoxyphenethyl)azetidine, while it lacks a suitably positioned internal nucleophile for a similar intramolecular decomposition, treatment with strong acids in the presence of external nucleophiles could lead to cleavage of the ring. The regioselectivity of such an attack would be influenced by steric and electronic factors, with nucleophiles potentially attacking either of the ring carbons adjacent to the nitrogen. phasetransfercatalysis.com
Furthermore, acid-promoted ring expansion is a known reaction for certain azetidine derivatives. For instance, 2,2-disubstituted azetidine carbamates have been shown to rearrange to 6,6-disubstituted 1,3-oxazinan-2-ones in the presence of Brønsted acids. purdue.edursc.org This proceeds via protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation that is then trapped by the carbamate (B1207046) oxygen. purdue.edu
Strain-Release Driven Reactions: The inherent strain of the azetidine ring can be harnessed in synthetic methodologies. For example, strain-release-driven homologation of boronic esters has been utilized to construct azetidines from highly strained azabicyclo[1.1.0]butane precursors. sigmaaldrich.com This highlights the thermodynamic driving force associated with the opening or transformation of strained four-membered rings. Radical strain-release photocatalysis has also emerged as a method to access functionalized azetidines from azabicyclo[1.1.0]butanes. digitellinc.com While these are methods for synthesis, they underscore the principle of strain release which can also dictate the reactivity of the formed azetidine ring in subsequent reactions.
Table 1: Examples of Azetidine Ring Opening Reactions
| Starting Material | Reagents and Conditions | Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| N-linked heteroaryl azetidines | Aqueous solution at pH 1.8 | Ring-opened decomposition products | Acid-mediated intramolecular ring opening | nih.gov |
| 2-ester-2-arylazetidine carbamates | Brønsted acids | 6,6-disubstituted 1,3-oxazinan-2-ones | Acid-mediated ring expansion | purdue.edu |
| Azabicyclo[1.1.0]butyl lithium and boronic esters | Acetic acid | Homologated azetidinyl boronic esters | Strain-release driven homologation | sigmaaldrich.com |
Ring Stability and Decomposition Pathways
The stability of the azetidine ring in this compound is influenced by the nature of the N-substituent and the surrounding chemical environment. Generally, N-alkyl and N-aryl azetidines are relatively stable compounds. nih.govnih.gov However, as noted, acidic conditions can promote decomposition pathways. nih.govnih.gov The rate of such decomposition is sensitive to the pH and the pKa of the azetidine nitrogen. nih.gov Electron-withdrawing groups on the N-substituent can lower the basicity of the nitrogen, potentially affecting its protonation and subsequent ring stability.
Decomposition can also be initiated by other electrophilic reagents. For example, reaction with chloroformates can lead to either dealkylation at the nitrogen or ring-opening to yield a γ-chloroamine. Thermal decomposition pathways are also possible, though typically require higher temperatures.
Transformations of Phenethyl and Methoxyaryl Moieties
The phenethyl and methoxyaryl portions of the molecule offer sites for a variety of chemical transformations.
Bromination/Debromination Chemistry in Azetidine Derivatives
The bromine atom on the aromatic ring is a versatile handle for further functionalization.
Debromination: The bromine atom can be removed through various reductive methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for dehalogenation of aryl halides. Other methods could include the use of reducing agents like tin hydrides or activated zinc.
Further Bromination: While the aromatic ring already contains a bromine atom, further bromination is a possibility. The directing effects of the existing substituents (the bromo and methoxy (B1213986) groups) would govern the position of any additional electrophilic bromination. The methoxy group is a strong activating and ortho-, para-directing group, while the bromine atom is a deactivating but ortho-, para-directing group. The position of further bromination would depend on the reaction conditions and the interplay of these electronic effects.
Aromatic Substitutions and Functional Group Interconversions on Phenethyl Groups
The substituted phenyl ring is amenable to various electrophilic aromatic substitution reactions. The strong activating effect of the para-methoxy group would likely dominate, directing incoming electrophiles to the positions ortho to it (and meta to the bromophenethyl substituent).
Functional Group Interconversions: The methoxy group itself can be a site for transformation. Cleavage of the methyl ether to the corresponding phenol (B47542) can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol would be more activating towards electrophilic aromatic substitution and could also participate in its own set of reactions (e.g., O-alkylation, esterification).
The bromo-substituent can be converted to other functional groups via transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids could introduce new aryl or alkyl groups, Heck coupling with alkenes could form a new C-C double bond, and Buchwald-Hartwig amination could install a new nitrogen-based substituent.
Table 2: Potential Transformations of the Substituted Phenethyl Moiety
| Functional Group | Transformation | Typical Reagents | Potential Product Feature |
|---|---|---|---|
| Aryl Bromide | Debromination | H₂, Pd/C | 1-(4-methoxyphenethyl)azetidine |
| Aryl Bromide | Suzuki Coupling | Ar'B(OH)₂, Pd catalyst, base | Biaryl-substituted phenethylazetidine |
| Methoxy Group | Ether Cleavage | BBr₃ or HBr | Phenolic derivative |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenethylazetidine |
Reactivity at the Azetidine Nitrogen Center
The nitrogen atom of the azetidine ring is a key center of reactivity, behaving as a Lewis base and a nucleophile. nih.gov Its reactivity is, however, somewhat attenuated compared to acyclic secondary amines due to the s-character of the nitrogen lone pair in the strained ring.
N-Alkylation and N-Acylation: The nitrogen is nucleophilic and can react with electrophiles. nih.gov For instance, further alkylation with alkyl halides could lead to the formation of a quaternary azetidinium salt. Acylation with acid chlorides or anhydrides would yield the corresponding N-acylazetidine. Phase-transfer catalysis has been shown to be effective for the N-alkylation of azetidines. purdue.edu
Reaction with Acids: As previously discussed, the basic nature of the nitrogen allows it to readily react with acids to form azetidinium salts. This protonation is often the first step in acid-catalyzed ring-opening reactions. nih.govnih.gov
Formation of N-oxides and N-ylides: The azetidine nitrogen can be oxidized to an N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide. It can also form N-ylides, which can then participate in various rearrangement reactions.
The presence of the bulky and electron-rich 3-bromo-4-methoxyphenethyl substituent on the nitrogen will sterically and electronically influence these reactions at the nitrogen center.
N-Alkylation and N-Acylation Reactions
The secondary amine of the azetidine ring in this compound is a key functional group that allows for a variety of chemical modifications. N-alkylation and N-acylation are fundamental reactions for introducing diverse substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the azetidine ring. This can be achieved through reactions with various alkylating agents such as alkyl halides or sulfonates. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the azetidine acts as the nucleophile. The choice of solvent and base is crucial for the successful outcome of these reactions, with polar aprotic solvents often favoring the substitution process. For instance, the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) is a common strategy to deprotonate the amine, enhancing its nucleophilicity for subsequent reaction with an alkyl halide.
N-Acylation introduces an acyl group to the azetidine nitrogen, forming an amide linkage. This is a widely utilized transformation in organic chemistry and medicinal chemistry to generate stable derivatives. Acylating agents such as acyl chlorides or acid anhydrides are commonly employed in the presence of a base to neutralize the acid byproduct. These reactions are generally robust and provide a straightforward method for installing a wide array of functional groups. The resulting amides can exhibit altered biological activities and metabolic stabilities compared to the parent amine.
The table below summarizes representative N-alkylation and N-acylation reactions applicable to the azetidine moiety.
| Reaction Type | Reagent Class | Product Class | General Conditions |
| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) | N-Alkyl azetidines | Base (e.g., NaH, K2CO3), Aprotic solvent (e.g., THF, DMF) |
| N-Acylation | Acyl chlorides (e.g., R-COCl) | N-Acyl azetidines (Amides) | Base (e.g., Triethylamine, Pyridine), Aprotic solvent (e.g., CH2Cl2, THF) |
| N-Acylation | Acid anhydrides (e.g., (RCO)2O) | N-Acyl azetidines (Amides) | Base (optional), Aprotic solvent |
Formation of N-Substituted Derivatives
For example, the synthesis of optically active 2-substituted azetidine-2-carbonitriles has been achieved through the α-alkylation of N-borane complexes of the corresponding azetidine-2-carbonitriles. This highlights a method for stereoselective substitution on the azetidine ring system. While this example does not directly involve N-alkylation of the azetidine nitrogen itself, it demonstrates the chemical tractability of the azetidine scaffold for creating diverse derivatives.
The synthesis of various N-substituted azetidines is a common strategy in drug discovery to explore the chemical space around a lead compound. For instance, aza-Michael additions of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates have been used to create novel azetidine derivatives with potential biological activity.
Synthesis of Analogues for Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. The synthesis of analogues of this compound is a key step in this process. By systematically modifying different parts of the molecule, researchers can identify the structural features essential for its desired pharmacological effect.
The synthesis of analogues can involve modifications at several positions:
The Azetidine Ring: Introducing substituents on the nitrogen or other positions of the azetidine ring.
The Phenethyl Moiety: Altering the substitution pattern on the aromatic ring or modifying the ethyl linker.
The Bromo and Methoxy Groups: Replacing the bromine or methoxy substituents with other functional groups to probe their role in activity.
For example, studies on other heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) derivatives, have shown that systematic variation of substituents can lead to the identification of compounds with improved potency and selectivity. A similar approach can be applied to the this compound scaffold. The insights gained from SAR studies guide the design of new analogues with optimized properties.
The table below outlines potential modifications for SAR studies of this compound.
| Molecular Region | Potential Modifications | Rationale for SAR |
| Azetidine Nitrogen | Alkylation with various alkyl/aryl groups, Acylation with diverse acyl groups | Explore the impact of size, lipophilicity, and hydrogen bonding capacity of the N-substituent on activity. |
| Phenyl Ring | Variation of the bromo and methoxy group positions, Replacement with other halogens or electron-donating/withdrawing groups | Determine the importance of the substitution pattern and electronic properties of the phenyl ring. |
| Phenethyl Linker | Shortening or lengthening the ethyl chain, Introducing rigidity (e.g., double or triple bonds) | Investigate the optimal distance and conformational flexibility between the azetidine and phenyl rings. |
Computational and Theoretical Investigations of 1 3 Bromo 4 Methoxyphenethyl Azetidine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to investigate the electronic properties and energetics of organic molecules. tci-thaijo.org For 1-(3-bromo-4-methoxyphenethyl)azetidine, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.
The electronic structure dictates the reactivity of a molecule. DFT calculations can map the electron density distribution, identify regions susceptible to electrophilic or nucleophilic attack, and determine the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Molecular Orbitals (FMOs): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests higher reactivity. For this molecule, the HOMO would likely be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed across the aromatic system and the C-Br bond.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. tci-thaijo.org Red regions indicate negative potential (electron-rich areas, such as around the oxygen and nitrogen atoms), which are prone to electrophilic attack. Blue regions denote positive potential (electron-poor areas), which are susceptible to nucleophilic attack.
Mulliken and Natural Bond Orbital (NBO) Charge Analysis: These analyses quantify the charge distribution on each atom. tci-thaijo.orgresearchgate.net This data helps in understanding the polarity of bonds and predicting sites for intermolecular interactions, such as hydrogen bonding.
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: These values are hypothetical, based on typical results for similar aromatic amines and serve for illustrative purposes.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and stability |
| Dipole Moment | 2.5 D | Quantifies overall molecular polarity |
| Electronegativity (χ) | 3.85 eV | Measure of ability to attract electrons |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration |
The flexibility of the phenethyl group and the azetidine (B1206935) ring allows this compound to exist in multiple conformations. The four-membered azetidine ring is known to adopt a puckered, non-planar conformation to relieve ring strain. nih.gov
Computational methods can identify various low-energy conformers by systematically rotating the rotatable bonds (e.g., the C-C bond of the ethyl bridge and the C-N bond). By calculating the relative energies of these conformers, the most stable, lowest-energy structure (the global minimum) can be determined. The energy barriers between different conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures. researchgate.net
Table 2: Example of Relative Energies for Different Conformers (Note: Data is for illustration only.)
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 (Global Minimum) | 175° (anti) | 0.00 | 75.3 |
| 2 (gauche) | 65° | 1.15 | 14.2 |
| 3 (gauche) | -70° | 1.25 | 10.5 |
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations model the movement of atoms over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules in a simulated environment (e.g., in a water box to mimic physiological conditions). nih.gov By simulating the molecule for nanoseconds or longer, MD can reveal preferred conformational states and the transitions between them, providing a more dynamic and realistic picture of the molecule's behavior than static calculations alone.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. nih.gov For this compound, this could involve modeling its synthesis, such as the formation of the azetidine ring via intramolecular cyclization, or its potential metabolic pathways. frontiersin.org
This analysis involves identifying the reactants, products, and any intermediates along a proposed reaction coordinate. The most critical part of this process is locating the transition state (TS)—the highest energy point on the reaction pathway. The energy of the TS determines the activation energy of the reaction, which governs the reaction rate. frontiersin.org The significant ring strain of the azetidine heterocycle makes it a unique substrate for various chemical transformations, and modeling these pathways can predict its reactivity. rsc.org
In Silico Ligand-Target Interaction Prediction (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential biological targets and optimizing lead compounds.
The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of a target protein. A scoring function then estimates the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net Analysis of the docked pose can reveal key intermolecular interactions, such as:
Hydrogen bonds: The azetidine nitrogen can act as a hydrogen bond acceptor.
Hydrophobic interactions: The phenyl ring can interact with nonpolar residues in the binding site.
Halogen bonding: The bromine atom can participate in halogen bonds, a specific type of non-covalent interaction. nih.gov
Table 3: Illustrative Molecular Docking Results Against a Hypothetical Kinase Target (Note: Data is for illustration only.)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound | -8.5 | Met120, Leu75, Val30 | Hydrophobic interactions |
| Asp175 | Hydrogen bond with azetidine N | ||
| Tyr88 | Halogen bond with Br |
Spectroscopic Property Prediction and Validation
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.
NMR Spectroscopy: DFT methods can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical spectrum can be generated. Comparing this predicted spectrum with an experimental one is a powerful method for structural elucidation and validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. nih.gov Each peak in the calculated spectrum corresponds to a specific vibrational mode (e.g., C-H stretch, C=C bend). This allows for the assignment of experimental IR bands and confirms the presence of specific functional groups.
Biological and Pharmacological Research Pre Clinical/mechanistic Focus
In Vitro Receptor Binding and Functional Assays for Azetidine (B1206935) Compounds
The pharmacological profile of a compound is fundamentally defined by its binding affinity and selectivity for various biological targets. For a molecule like 1-(3-Bromo-4-methoxyphenethyl)azetidine, which combines a phenethylamine (B48288) core with an azetidine ring, the potential targets are diverse. The phenethylamine structure is a well-known pharmacophore for interacting with monoaminergic systems, while the azetidine ring provides conformational rigidity and acts as a bioisostere for other cyclic amines. biomolther.orgresearchgate.netnih.gov
Research on structurally related compounds suggests that this compound would likely be profiled for its affinity at dopamine (B1211576), serotonin (B10506), and sigma receptors, as well as monoamine transporters.
Dopamine and Serotonin Receptors: The phenethylamine backbone is a classic feature of ligands for dopamine and serotonin receptors. nih.govnih.gov Studies on various phenethylamine derivatives show that substitutions on the phenyl ring heavily influence affinity and selectivity. biomolther.orgnih.gov For instance, research into dopamine D2 receptor binding of various antipsychotic agents shows that metabolites with ring hydroxylations (a bioisostere of a methoxy (B1213986) group) and demethylations retain significant affinity, often in the 20-70% range compared to the parent drug. nih.gov The high-affinity dopamine D2 receptor agonist [3H]MCL-536, an aporphine (B1220529) derivative, shows a Kd of 0.8 nM, highlighting the potency that can be achieved with complex amine structures. nih.gov Furthermore, extensive structure-activity relationship (SAR) studies on phenethylamines have detailed the requirements for binding to the 5-Hydroxytryptamine Type 2A (5-HT2A) receptor. biomolther.org
Sigma Receptors: Sigma receptors (σ1R and σ2R), particularly σ1R, are chaperone proteins at the endoplasmic reticulum that are implicated in a wide range of neurological functions. nih.gov They are known to bind a diverse array of ligands, including many with a basic amine connected to a hydrophobic scaffold. Recent studies on 2,7-diazaspiro[3.5]nonane derivatives, which feature a four-membered azetidine-like ring, have demonstrated high affinity for sigma receptors. acs.org For example, certain derivatives show Ki values for σ1R in the low nanomolar range (2.7 nM and 3.5 nM) with a notable preference over σ2R. acs.org This suggests that the azetidine moiety in this compound could facilitate interaction with these receptors.
Monoamine Transporters: Azetidine derivatives have been explicitly investigated as inhibitors of GABA transporters (GATs). A study on azetidin-2-ylacetic acid derivatives found IC50 values for GAT-1 as low as 2.01 µM, demonstrating that the azetidine scaffold can effectively target these uptake sites. nih.govsigmaaldrich.com
A hypothetical affinity profile for this compound, based on data from analogous compounds, is presented below.
| Compound Class | Target | Assay Type | Affinity (Ki/IC50, nM) | Reference |
|---|---|---|---|---|
| Azetidine-based GAT Inhibitor | GAT-1 | [3H]GABA Uptake | 2010 | nih.gov |
| Azetidine-based GAT Inhibitor | GAT-3 | [3H]GABA Uptake | 15300 | nih.gov |
| Diazaspiro[3.5]nonane Derivative | Sigma-1 Receptor (σ1R) | Radioligand Binding | 2.7 | acs.org |
| Diazaspiro[3.5]nonane Derivative | Sigma-2 Receptor (σ2R) | Radioligand Binding | 27 | acs.org |
| Aporphine Agonist (MCL-536) | Dopamine D2 Receptor | Radioligand Binding | 0.9 | nih.gov |
The binding of a ligand to its receptor is governed by specific molecular interactions. For this compound, the mechanism would involve a combination of forces.
Ionic/Hydrogen Bonding: The protonated nitrogen atom of the azetidine ring is crucial for forming a strong ionic bond or hydrogen bond with a conserved acidic residue (e.g., an aspartate) in the binding pocket of monoamine receptors, a canonical interaction for this class of ligands.
Hydrophobic and van der Waals Interactions: The phenethyl group provides a large hydrophobic surface to interact with non-polar residues in the receptor. Molecular modeling of phenothiazine (B1677639) drugs, which also block dopamine receptors, suggests that van der Waals interactions between substituents on the aromatic ring (like the bromo group) and the side chain are critical for establishing an active conformation that mimics dopamine. nih.gov
Halogen Bonding: The bromine atom at the 3-position of the phenyl ring can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic site (like a carbonyl oxygen) in the receptor. This can enhance binding affinity and selectivity.
Docking Simulations: Computational docking studies of related diazaspiro[3.5]nonane ligands at sigma receptors show they fit well within the binding sites, interacting with key amino acid residues. acs.org Similar modeling for this compound would be essential to predict its precise binding mode.
Enzyme Inhibition/Activation Studies
In addition to receptor binding, many centrally active compounds derive their effects from inhibiting key enzymes. The structure of this compound suggests potential activity against enzymes like monoamine oxidase (MAO) and fatty acid amide hydrolase (FAAH).
Monoamine Oxidase (MAO): MAO-A and MAO-B are critical enzymes in the degradation of monoamine neurotransmitters. Inhibition of these enzymes increases neurotransmitter levels and is a therapeutic strategy for depression and Parkinson's disease. A study of anilide derivatives as MAO inhibitors revealed that compounds with a 3-bromophenyl group, such as (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide, were potent, reversible, and selective inhibitors of MAO-B, with an IC50 value of 0.45 µM. nih.gov This research strongly suggests that the 3-bromo-substituted phenyl ring in the target compound is a key feature for potential MAO-B inhibition.
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for degrading endocannabinoids like anandamide. nih.gov Its inhibition is pursued for treating pain, anxiety, and inflammation. nih.govnih.gov While direct evidence for azetidine-based FAAH inhibitors is sparse, the development of diverse heterocyclic inhibitors is an active area of research. Given its CNS-like structure, this compound would be a candidate for screening against FAAH.
Other Enzymes: The azetidine scaffold has been incorporated into inhibitors of other enzymes, including glucokinase and N-ribosyl hydrolases, indicating the versatility of this heterocyclic ring in drug design. lifechemicals.comrsc.org
The table below shows representative enzyme inhibition data for compounds with features relevant to this compound.
| Compound Class/Name | Enzyme Target | Inhibition Value (IC50, µM) | Selectivity | Reference |
|---|---|---|---|---|
| (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide | MAO-B | 0.45 | >37-fold vs MAO-A | nih.gov |
| JNJ-42165279 | FAAH | 0.0058 (human) | Selective | nih.gov |
Cellular and Subcellular Distribution Studies (e.g., Permeability in in vitro models)
For a compound to be pharmacologically active, particularly in the central nervous system, it must cross several biological membranes. Its ability to permeate the intestinal wall (for oral absorption) and the blood-brain barrier (BBB) is critical. These properties are often assessed using in vitro cell-based models.
Intestinal Permeability (Caco-2 Assay): The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer with tight junctions and expresses various transporters, serving as a gold standard for predicting human intestinal absorption. nih.govnih.govresearchgate.net The apparent permeability coefficient (Papp) is measured in both directions (apical-to-basolateral for absorption, and basolateral-to-apical for efflux). A high Papp (A-B) value and an efflux ratio (Papp(B-A)/Papp(A-B)) near 1 suggest good passive absorption.
Blood-Brain Barrier Permeability: Predicting CNS penetration is more complex. In vitro models like immortalized human cerebral microvascular endothelial cells (hCMEC/D3) are used alongside parallel artificial membrane permeability assays (PAMPA) to estimate BBB permeation. acs.orgnih.govmdpi.com These assays provide data on a compound's ability to cross the highly restrictive endothelial barrier of the brain. In vivo studies in rodents are often used to confirm these findings, measuring the brain-to-plasma concentration ratio. nih.govnih.gov For example, the D2 agonist [3H]MCL-536 showed good BBB penetration in rats, with a striatal concentration of 0.42% of the injected dose per gram of tissue at 15 minutes. nih.gov
Based on its physicochemical properties (a combination of lipophilic groups and a basic amine), this compound is expected to have moderate to high permeability across these barriers.
| Assay | Parameter | Typical Value for High Permeability | Purpose | Reference |
|---|---|---|---|---|
| Caco-2 | Papp (A→B) | >10 x 10-6 cm/s | Predicts intestinal absorption | nih.govresearchgate.net |
| Caco-2 | Efflux Ratio | <2 | Identifies substrates of efflux transporters (e.g., P-gp) | nih.gov |
| PAMPA-BBB | Pe | >4 x 10-6 cm/s | Predicts passive BBB permeation | acs.org |
| In Vivo (Rat) | Brain/Plasma Ratio (logBB) | >0 | Measures CNS distribution | nih.gov |
Structure-Activity Relationship (SAR) Elucidation for Azetidine Scaffolds
SAR studies are fundamental to medicinal chemistry, explaining how a molecule's structure dictates its biological function. youtube.com For this compound, SAR can be dissected by considering the contributions of the phenethylamine core, its substitutions, and the azetidine ring.
The combination of a phenethylamine skeleton with an azetidine ring creates a conformationally constrained analog of more flexible psychoactive amines. SAR studies on azetidine-containing dipeptides have shown that the conformational restriction imposed by the four-membered ring is critical for their antiviral activity. nih.gov Similarly, in tricyclic antidepressants, attaching the tricyclic ring to position 1 of the azetidine and a basic group to position 3 resulted in potent CNS stimulants. nih.gov
For the phenethylamine portion, SAR is well-documented. nih.gov Ring substitutions determine receptor selectivity and potency. As noted, a 3-bromo substitution is favorable for MAO-B inhibition. nih.gov The 4-methoxy group's effect is generally electronic, modulating the pKa of the amine and potentially forming hydrogen bonds within the receptor pocket.
While the azetidine ring in this compound is itself unsubstituted, understanding the impact of substitutions on this ring is crucial for designing future analogs.
Substitution at Position 2: In GABA uptake inhibitors, placing an acetic acid moiety at the 2-position of the azetidine ring led to compounds with high potency at the GAT-1 transporter. nih.gov
Substitution at Position 3: In the same study, placing a carboxylic acid at the 3-position produced the most potent GAT-3 inhibitor in the series. nih.gov Furthermore, introducing a 3-hydroxy-3-aryl group on the azetidine ring has been explored to create analogs of known GABA uptake inhibitors, yielding compounds with moderate affinity. nih.gov In antidepressant research, a basic group at the 3-position was found to be optimal for activity. nih.gov
These findings highlight that the azetidine ring is not merely a passive linker but an active component of the pharmacophore. Its substitution pattern provides a powerful tool for tuning the affinity, selectivity, and ultimately, the pharmacological profile of the entire molecule.
Influence of Phenethyl and Aryl Moiety Modifications on Biological Activity
The biological activity of phenethylamine derivatives is profoundly influenced by substitutions on both the phenethyl backbone and the aromatic (aryl) ring. These modifications can dramatically alter a compound's affinity and selectivity for various biological targets, primarily the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET).
The core of the molecule is a phenethylamine skeleton, which is a foundational structure for many endogenous neurotransmitters and psychoactive compounds. wikipedia.orgwikipedia.org The specific substitutions on this compound—a bromine atom at the 3-position, a methoxy group at the 4-position of the phenyl ring, and an azetidine ring on the nitrogen of the ethylamine (B1201723) side chain—are key determinants of its predicted pharmacological profile.
Aryl Moiety Modifications (3-Bromo and 4-Methoxy Substitutions):
The substitution pattern on the phenyl ring is critical for determining a compound's interaction with monoamine transporters. Halogenation of the phenyl ring, for instance, is a common strategy to modulate potency and selectivity. Specifically, para-halogenation (substitution at the 4-position) has been shown to increase potency at SERT. nih.gov While the bromine atom in this compound is at the meta-position (3-position), this substitution is still expected to significantly influence its electronic and steric properties, thereby affecting its binding to transporter proteins. The presence of a halogen can lead to more complex interactions within the binding pocket of the transporter. biomolther.org
The 4-methoxy group is also a significant feature. Methoxy substitutions on the phenyl ring of phenethylamines are common in a variety of psychoactive compounds. Depending on their position, they can steer the compound's activity towards specific receptors or transporters. For example, in some series of phenethylamine derivatives, a methoxy group at the 4-position has been associated with affinity for the 5-HT2A receptor. biomolther.orgbiomolther.org
Phenethyl Moiety Modifications (N-Azetidine Ring):
Target Identification and Validation in Pre-clinical Models
Given its structural similarity to known monoamine transporter ligands, the primary molecular targets for this compound are predicted to be SERT, DAT, and NET. Pre-clinical models used to investigate compounds with this profile typically involve in vitro assays with cells expressing these transporters, as well as ex vivo studies using rodent brain tissue.
The validation of these transporters as the primary targets would involve a series of binding and uptake inhibition assays. Radioligand binding assays using cell lines (e.g., HEK293) stably expressing human SERT, DAT, and NET would be employed to determine the affinity (Ki) of the compound for each transporter. nih.gov Subsequently, functional assays measuring the inhibition of neurotransmitter uptake (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine) would establish the compound's potency (IC50) as an inhibitor. nih.govresearchgate.net
Furthermore, to distinguish between an inhibitor and a substrate (releaser), neurotransmitter release assays would be conducted. These experiments measure the ability of the compound to induce the efflux of pre-loaded radiolabeled neurotransmitters from synaptosomes or transfected cells. nih.govresearchgate.net This distinction is crucial as it defines the compound's mechanism of action and its likely physiological effects. Phenethylamine itself and its close analogs like amphetamine are known to be releasing agents. wikipedia.org
Beyond the primary monoamine transporters, the potential for off-target activity would also be explored in pre-clinical models. Given the 4-methoxy substitution, binding affinity for serotonin receptor subtypes, particularly the 5-HT2A receptor, would be a key area of investigation, as many methoxylated phenethylamines exhibit activity at this receptor. biomolther.orgbiomolther.org
Mechanistic Elucidation of Biological Actions at the Molecular Level
The biological actions of phenethylamine derivatives at the molecular level are complex and involve intricate interactions with their target proteins. For monoamine transporters, these compounds are thought to bind within the central substrate-binding pocket, which is located within the transmembrane domains of the transporter protein. nih.gov
The binding of this compound would likely involve a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. The phenethylamine core would be expected to occupy the substrate-binding site in a manner analogous to endogenous monoamines. The protonated nitrogen of the azetidine ring would likely form a key salt bridge with a conserved aspartate residue in transmembrane domain 1 of the transporter, a critical interaction for many transporter ligands. nih.gov
The 3-bromo and 4-methoxy substituents on the phenyl ring would project into a sub-pocket of the binding site, and their specific interactions would determine the compound's affinity and selectivity. The bromine atom could participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized as important in drug-receptor binding. The methoxy group could act as a hydrogen bond acceptor.
In addition to direct interaction with monoamine transporters, some phenethylamines can also exert their effects through the trace amine-associated receptor 1 (TAAR1). wikipedia.orgresearchgate.net Activation of TAAR1 can modulate the function of monoamine transporters, leading to an inhibition of uptake and an induction of neurotransmitter efflux. researchgate.net Therefore, a complete mechanistic elucidation for a novel phenethylamine would also involve investigating its potential activity at TAAR1.
Pre-clinical in vitro and ex vivo Pharmacological Profiling
A comprehensive pre-clinical pharmacological profile of this compound would be established through a variety of in vitro and ex vivo assays. This profiling would aim to quantify its affinity and potency at its primary targets and to assess its selectivity.
In Vitro Profiling:
The cornerstone of in vitro profiling is the determination of the compound's binding affinities (Ki values) and functional potencies (IC50 values) at human SERT, DAT, and NET. This is typically achieved using radioligand binding and neurotransmitter uptake inhibition assays in transfected cell lines. The data from these assays would allow for a quantitative comparison of its potency at the three transporters and the determination of its selectivity ratios (e.g., DAT/SERT selectivity).
The following table presents representative in vitro data for a series of phenethylamine analogs with varying substitutions, illustrating how structural modifications impact transporter affinity. It is important to note that these are analogous compounds, and the data for this compound itself is not available.
| Compound Name | Phenyl Ring Substitution | N-Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Amphetamine | Unsubstituted | Methyl | 350 | 43 | 3300 |
| 4-Chloroamphetamine | 4-Chloro | Methyl | 1200 | 340 | 140 |
| N-Ethylamphetamine | Unsubstituted | Ethyl | 710 | 110 | 5400 |
| 3,4-Methylenedioxy-methamphetamine (MDMA) | 3,4-Methylenedioxy | Methyl | 530 | 780 | 280 |
Data is illustrative and compiled from various sources for analogous compounds.
Ex Vivo Profiling:
Ex vivo studies would typically involve the use of fresh brain tissue from rodents (e.g., rats or mice). Synaptosomes, which are isolated nerve terminals, would be prepared from different brain regions rich in specific monoamine transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET). These preparations would be used to assess the compound's ability to inhibit the uptake of radiolabeled neurotransmitters in a more physiologically relevant environment.
The following table provides an example of ex vivo data for some phenethylamine derivatives, showing their potency in inhibiting neurotransmitter uptake in rat brain synaptosomes.
| Compound Name | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Amphetamine | 30 | 7 | 2000 |
| 4-Fluoroamphetamine | 200 | 100 | 150 |
| Methamphetamine | 25 | 4 | 1000 |
Data is illustrative and compiled from various sources for analogous compounds.
Advanced Applications and Research Utility
Role as a Chemical Probe in Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems, and the development of novel probes is crucial for exploring new areas of chemical space and understanding complex biological processes. nih.gov Compounds derived from diversity-oriented synthesis, which often feature under-represented structural motifs, have proven to be valuable sources of chemical probes for a wide range of diseases. nih.gov
The 1-(3-bromo-4-methoxyphenethyl)azetidine structure, with its distinct combination of a heterocyclic azetidine (B1206935) and a substituted aromatic ring, presents an interesting candidate for development as a chemical probe. The azetidine ring can impart conformational rigidity and introduce a specific three-dimensional geometry, while the 3-bromo-4-methoxyphenethyl portion can be systematically modified to tune properties such as lipophilicity, electronic distribution, and steric bulk, which are critical for target engagement and selectivity. Although direct evidence is pending, its structural elements are present in molecules designed to interact with biological targets, suggesting its potential as a foundational structure for new probes.
Scaffold Design for Novel Bioactive Molecules
The azetidine ring is a valuable scaffold in medicinal chemistry. nih.govresearchgate.net Despite the synthetic challenges posed by its ring strain, the azetidine moiety is found in both natural products and synthetic drugs. researchgate.netmedwinpublishers.com Its inclusion in molecules can lead to favorable pharmacokinetic properties compared to more common five- and six-membered nitrogen heterocycles. researchgate.net Azetidine-based scaffolds have been successfully used to generate libraries of compounds with a focus on central nervous system (CNS) targets. nih.gov
The 3-bromo-4-methoxyphenyl group is also a recurring motif in bioactive compounds, including ligands for sigma receptors. nih.govsemanticscholar.orgunits.itresearchgate.net Sigma receptors are implicated in a variety of CNS disorders, and ligands targeting these receptors are of significant therapeutic interest. semanticscholar.orgresearchgate.netsigmaaldrich.com The combination of the phenethyl scaffold with specific substitutions is a known strategy for achieving high affinity and selectivity for sigma receptor subtypes. semanticscholar.org
Therefore, this compound represents a promising scaffold for the design and synthesis of novel bioactive molecules. Its structure could be systematically modified to explore structure-activity relationships (SAR) for various biological targets, particularly within the CNS.
Table 1: Potential Bioactive Molecules Derived from the this compound Scaffold
| Target Class | Potential Modification on Scaffold | Rationale |
| Sigma Receptors | Introduction of various substituents on the phenyl ring and azetidine nitrogen. | The phenethyl portion is a known pharmacophore for sigma ligands. semanticscholar.orgresearchgate.net |
| GABA Uptake Inhibitors | Modification of the azetidine ring to mimic GABA or β-alanine. | Azetidine derivatives have shown potency as GABA uptake inhibitors. nih.gov |
| CNS-active agents | Exploration of a diverse range of substituents to optimize blood-brain barrier penetration and target engagement. | Azetidine scaffolds have been used to create CNS-focused compound libraries. nih.gov |
Applications in Asymmetric Catalysis (e.g., Chiral Ligands)
Chiral ligands are essential components in asymmetric catalysis, a field that has been recognized with a Nobel Prize for its importance in producing enantiomerically pure compounds. youtube.comyoutube.com Ligands containing chiral oxazolines, known as PHOX ligands, are a prominent class of bidentate ligands used in a wide array of metal-catalyzed asymmetric transformations. nih.gov The chirality of the oxazoline (B21484) moiety is key to inducing asymmetry in the product. nih.gov
While this compound is not itself a chiral ligand, its azetidine ring provides a key structural element that can be functionalized to create novel chiral ligands. By introducing chiral centers on the azetidine ring or by attaching chiral auxiliaries to the nitrogen atom, it is possible to design new ligands for asymmetric catalysis. The phenethyl group could also influence the steric and electronic properties of the resulting metal complexes, potentially leading to new reactivity and selectivity. Functionalized azetidines have been explored as ligands, demonstrating their capability to coordinate with metal centers. nih.gov
Use in Materials Science and Polymer Chemistry (e.g., as precursors for energetic materials or in polymerization)
The strained four-membered ring of azetidine makes it a suitable monomer for ring-opening polymerization. The polymerization of azetidines and their derivatives can be initiated by cationic species, leading to the formation of polyamines. capes.gov.brrsc.orgugent.beresearchgate.net These polymers have a range of potential applications, including as materials for CO2 capture, antibacterial coatings, and in gene transfection. rsc.orgresearchgate.net The specific properties of the resulting polymer can be tuned by the substituents on the azetidine monomer.
Furthermore, the inherent strain of the azetidine ring makes it a promising scaffold for the development of energetic materials. researchgate.net Although significant advances in azetidine-based energetic materials have been limited since the 1980s, the search for new, tunable energetic materials continues. researchgate.net The this compound molecule could serve as a precursor, where the bromo and methoxy (B1213986) groups could be further functionalized to introduce energetic functionalities.
Table 2: Potential Applications in Materials Science
| Application Area | Role of this compound | Relevant Polymerization/Modification |
| CO2 Capture Materials | Monomer for poly(propylenimine)-based adsorbents. | Cationic ring-opening polymerization of the azetidine ring. researchgate.net |
| Antibacterial Coatings | Precursor to polyamines with antimicrobial properties. | Polymerization of the azetidine monomer. rsc.org |
| Energetic Materials | Scaffold for the synthesis of novel energetic compounds. | Functionalization of the phenyl ring and azetidine moiety with nitro groups or other energetic functionalities. researchgate.net |
Analytical Standards for Research Purposes
In analytical chemistry, well-characterized reference standards are crucial for the accurate identification and quantification of substances. Brominated compounds, in particular, are of significant environmental and health interest, with brominated flame retardants (BFRs) being a major class of pollutants. mdpi.comacs.org The development of analytical methods for the detection of BFRs and their metabolites in various matrices, such as water and human serum, requires the use of appropriate analytical standards. mdpi.comnih.gov
Given its defined chemical structure containing a bromine atom, this compound could potentially serve as an analytical standard. It could be used in the development and validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the detection of related brominated compounds. mdpi.comacs.org Its specific retention time and mass spectral fragmentation pattern would allow it to be used as an internal standard or for quality control purposes in research laboratories studying brominated organic molecules. uci.edu
Challenges, Limitations, and Future Research Directions for 1 3 Bromo 4 Methoxyphenethyl Azetidine Research
Current Synthetic Hurdles and Methodological Limitations for Azetidine (B1206935) Synthesis
The synthesis of azetidines, including 1-(3-bromo-4-methoxyphenethyl)azetidine, is often hampered by challenges that are less prevalent in the synthesis of their five- and six-membered ring counterparts. researchgate.net The construction of the strained four-membered ring is a primary obstacle. medwinpublishers.comresearchgate.net Traditional methods for forming saturated nitrogen heterocycles, such as intramolecular cyclization via nucleophilic substitution, are frequently inefficient for creating azetidines. researchgate.net
Key synthetic challenges include:
Ring Strain: The significant ring strain of approximately 25.4 kcal/mol makes the formation of the azetidine ring thermodynamically less favorable compared to pyrrolidines (5.4 kcal/mol). rsc.org This strain can lead to low yields and the need for specialized reaction conditions. medwinpublishers.comresearchgate.net
Competing Reactions: The precursors to azetidines can undergo alternative reaction pathways, such as intermolecular reactions or the formation of larger, more stable rings.
Limited Starting Materials: While progress has been made, the availability of diverse and functionalized starting materials for azetidine synthesis remains a limitation. nih.gov
Stereocontrol: Achieving high stereoselectivity in the synthesis of substituted azetidines can be difficult, often requiring complex chiral auxiliaries or catalysts.
Recent advancements have aimed to address these hurdles. Methodologies like the aza-Paternò-Büchi reaction, ring contraction of larger heterocycles, and transition metal-catalyzed C-H activation are expanding the synthetic toolkit for accessing complex azetidines. rsc.orgrsc.org For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has emerged as a practical route to chiral azetidin-3-ones, bypassing the need for hazardous diazo intermediates. nih.gov Similarly, palladium-catalyzed intramolecular γ-C(sp3)–H amination provides a pathway to functionalized azetidines. rsc.org
Addressing Intrinsic Ring Strain and Stability Issues in Novel Azetidine Systems
The reactivity of azetidines is largely governed by their considerable ring strain. rsc.orgrsc.org While this strain can be harnessed for unique chemical transformations, it also introduces inherent stability issues. rsc.orgnih.gov The azetidine ring is more stable than the highly reactive three-membered aziridine (B145994) ring, which allows for easier handling. rsc.orgrsc.org However, it remains susceptible to ring-opening reactions under various conditions. nih.gov
An important consideration is the potential for decomposition, particularly in acidic environments. nih.gov Studies have shown that certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov The pKa of the azetidine nitrogen plays a crucial role in this stability, with lower pKa values generally leading to greater stability. nih.gov
The strain within the azetidine ring can also be a factor in its metabolic fate. Ring-opening reactions mediated by biological nucleophiles, such as glutathione, have been reported for structurally similar compounds and are a potential metabolic pathway for azetidines. nih.gov Understanding and predicting these stability issues is critical for the design of new azetidine-containing molecules with desirable pharmacokinetic properties.
Unexplored Biological Targets and Pathways for Azetidine Derivatives
Azetidine moieties are present in a variety of natural products and synthetic compounds with diverse biological activities. medwinpublishers.com They are recognized as privileged scaffolds in medicinal chemistry, appearing in drugs such as the antihypertensive agent azelnidipine (B1666253) and the anticancer drug cobimetinib. rsc.org The unique three-dimensional structure imparted by the azetidine ring can lead to potent and selective interactions with biological targets. nih.gov
Despite these successes, the full biological potential of azetidine derivatives remains largely untapped. Many of the initial investigations into azetidines focused on their role as mimics of proline, leading to the discovery of proline receptor antagonists. medwinpublishers.com However, the structural diversity of azetidines allows for a much broader range of biological activities.
Recent research has identified azetidine derivatives with promising activity against a variety of diseases, including:
Tuberculosis: A series of azetidine derivatives have shown potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis. nih.govacs.orgresearchgate.net
Cancer: Azetidine-containing compounds have demonstrated anticancer properties. medwinpublishers.comnih.gov
Infectious Diseases: Azetidines have been investigated for their antibacterial, antifungal, and antiviral activities. medwinpublishers.comnih.govresearchgate.net
Central Nervous System Disorders: The rigid scaffold of the azetidine ring makes it a suitable candidate for targeting CNS receptors. nih.gov
Future research should focus on systematically exploring the interactions of novel azetidine scaffolds, such as this compound, with a wider range of biological targets. This includes screening against diverse enzyme families, receptor types, and protein-protein interactions to uncover new therapeutic opportunities.
Development of Novel Synthetic Strategies for Complex Azetidine Scaffolds
The creation of structurally complex and diverse azetidine libraries is crucial for drug discovery efforts. This requires the development of novel and efficient synthetic strategies that can tolerate a wide range of functional groups and provide access to previously inaccessible chemical space. nih.gov
Recent innovations in synthetic methodology are paving the way for the construction of more intricate azetidine scaffolds:
Cascade Reactions: Tandem or domino reactions offer an atom-economical and efficient approach to building complex molecules from simple precursors in a single pot. nih.gov These strategies can be employed to construct functionalized azetidines with high stereoselectivity. nih.gov
Strain-Release Driven Reactions: The inherent ring strain of azabicyclo[1.1.0]butanes can be harnessed to drive the modular construction of substituted azetidines. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for [2+2] cycloadditions to form azetidine rings under mild conditions. researchgate.netacs.org
Ring Expansion and Contraction: The transformation of other heterocyclic systems, such as the ring contraction of pyrrolidines or the ring expansion of aziridines, provides alternative routes to the azetidine core. organic-chemistry.orgmagtech.com.cn
Spirocyclic Scaffolds: The synthesis of spirocyclic azetidines has gained attention as a means to create novel three-dimensional structures with potential applications in CNS-focused libraries. nih.gov
These advanced synthetic methods are enabling the creation of azetidine derivatives with greater structural complexity and diversity, which is essential for exploring their structure-activity relationships and identifying new lead compounds.
Integration of Computational and Experimental Approaches for Accelerated Discovery in Azetidine Chemistry
The synergy between computational modeling and experimental synthesis is becoming increasingly vital for accelerating the discovery and development of new chemical entities. acs.org In the context of azetidine chemistry, computational approaches can provide valuable insights into reaction mechanisms, predict reactivity, and guide the design of novel compounds. acs.orgmit.edu
For instance, computational modeling has been successfully used to predict the feasibility of photocatalyzed [2+2] cycloadditions to form azetidines. acs.orgmit.edu By calculating properties such as frontier orbital energies, researchers can prescreen potential reactants and prioritize those most likely to lead to successful reactions, thereby saving significant time and resources compared to a trial-and-error approach. mit.edu
Density Functional Theory (DFT) calculations have also been employed to elucidate the mechanisms of acid-catalyzed azide-nitrile cycloadditions, providing a deeper understanding of the factors that influence reaction rates and efficiency. organic-chemistry.org This knowledge can then be used to optimize reaction conditions and develop more effective catalytic systems. organic-chemistry.org
The integration of computational screening with high-throughput experimental synthesis and biological evaluation has the potential to dramatically accelerate the pace of discovery in azetidine chemistry. This combined approach allows for the rapid identification of promising new scaffolds and the efficient optimization of their biological activity and drug-like properties.
Potential for New Research Areas and Applications of Azetidine Derivatives
The unique properties of the azetidine ring open up possibilities for its application in a variety of research areas beyond traditional medicinal chemistry. The inherent ring strain, for example, makes azetidines interesting monomers for ring-opening polymerization, potentially leading to the development of novel nitrogen-containing polymers with unique material properties. rsc.orgresearchwithrutgers.com
Furthermore, the rigid and well-defined three-dimensional structure of the azetidine scaffold makes it an attractive building block for the construction of chiral ligands and catalysts for asymmetric synthesis. rsc.orgresearchwithrutgers.com The ability to introduce substituents at multiple positions on the azetidine ring allows for fine-tuning of the steric and electronic properties of these catalysts.
The exploration of azetidines as bioisosteres for other cyclic and acyclic motifs is another promising avenue of research. Replacing a known pharmacophore with an azetidine ring can lead to improvements in potency, selectivity, and pharmacokinetic properties. nih.gov
As synthetic methodologies for accessing diverse azetidine derivatives continue to advance, it is likely that new and unexpected applications for this versatile heterocyclic scaffold will emerge in fields ranging from materials science to chemical biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Figure 1: Retrosynthetic disconnection of an azetidine ring via C-N bond formation.
Figure 2: Retrosynthetic disconnection of an azetidine ring via C-C bond formation.
